molecular formula C12H20O4 B8344196 3-Oxo-3-(tetrahydro-pyran-4-yl)-propionic Acid Tert-butyl Ester

3-Oxo-3-(tetrahydro-pyran-4-yl)-propionic Acid Tert-butyl Ester

Cat. No. B8344196
M. Wt: 228.28 g/mol
InChI Key: QPMIQZBKSIPOSD-UHFFFAOYSA-N
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Patent
US08163793B2

Procedure details

tert-Butanol (600 ul, 6 mmol) was added to a solution of 2,2-dimethyl-5-(tetrahydro-pyran-4-carbonyl)-[1,3]dioxane-4,6-dione (1.1 g, 4 mmol) in toluene (9.6 ml). The reaction mixture was heated under reflux conditions for 6 h and partitioned between ice water/brine 1/1 and iPrOAc. The layers were separated and the aqueous layer was extracted one more time with iPrOAc. The combined extracts were washed with ice water/brine 1/1, dried over sodium sulfate and filtered. The solvent was removed under reduced pressure to give the title compound (891 mg, 3.9 mmol; 91%) as brown oil which was sufficiently pure to be used in the next reaction step. MS (EI): m/z=228 [M]+.
Quantity
600 μL
Type
reactant
Reaction Step One
Name
2,2-dimethyl-5-(tetrahydro-pyran-4-carbonyl)-[1,3]dioxane-4,6-dione
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].CC1(C)OC(=O)[CH:10]([C:14]([CH:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)=[O:15])[C:9](=O)[O:8]1>C1(C)C=CC=CC=1>[C:1]([O:5][C:9](=[O:8])[CH2:10][C:14](=[O:15])[CH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
600 μL
Type
reactant
Smiles
C(C)(C)(C)O
Name
2,2-dimethyl-5-(tetrahydro-pyran-4-carbonyl)-[1,3]dioxane-4,6-dione
Quantity
1.1 g
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)C(=O)C1CCOCC1)=O)C
Name
Quantity
9.6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated under reflux conditions for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
partitioned between ice water/brine 1/1 and iPrOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted one more time with iPrOAc
WASH
Type
WASH
Details
The combined extracts were washed with ice water/brine 1/1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CC(C1CCOCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.9 mmol
AMOUNT: MASS 891 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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